五氨合氯化铑(III)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Chloropentaamminerhodium(III) is a compound belonging to the family of transition metal complexes. It is a coordination complex that is composed of a central rhodium atom and five ammine ligands. It is a relatively new compound with a wide range of applications in scientific research, including synthesis, biochemical and physiological studies, and more. In

科学研究应用

辐射对五氨合氯化铑(III)的影响:五氨合氯化铑(III)氯化物在用热中子辐照时,表现出阳离子中保留"CI。这项研究表明五氨合氯化铑(III)在了解辐射对化学化合物的影响方面具有潜力 (加德纳等人,1970 年)。

环境中的铬和修复:铬,特别是六价铬,是一种已知的毒性致癌物。对环境铬的研究强调了了解不同铬化合物(包括五氨合氯化铑(III))对于环境修复和污染控制的重要性 (扎耶德和特里,2003 年)。

用于铬修复吸附剂:鉴于铬在环境背景下的化学性质复杂,五氨合氯化铑(III) 可能与铬修复吸附机理的研究相关 (莫汉和皮特曼,2006 年)。

铬-植物相互作用:了解五氨合氯化铑(III) 等化合物的化学行为对于研究铬与植物和微生物的相互作用至关重要,这可以为生物修复策略提供信息 (塞万提斯等人,2001 年)。

铬诱导的毒性机制:五氨合氯化铑(III) 在研究不同铬化合物的毒理学机制方面可能具有重要意义,特别是在了解三价和六价形式之间的转变方面 (德马雷和科斯塔,2019 年)。

氧化研究:该化合物在氧化反应中的行为(如在铬中观察到的)对于废物处理过程很重要,特别是在核废物管理方面 (姜等人,2006 年)。

回收铬 (III):五氨合氯化铑(III) 可以深入了解铬的回收过程,尤其是在制革废水处理等行业中 (拉班达等人,2007 年)。

安全和危害

属性

| { "Design of the Synthesis Pathway": "The synthesis of Chloropentaamminerhodium(III) can be achieved by reacting ammonium chloride with rhodium(III) chloride in the presence of ammonia gas.", "Starting Materials": [ "Ammonium chloride", "Rhodium(III) chloride", "Ammonia gas" ], "Reaction": [ "Dissolve rhodium(III) chloride in water to form a solution.", "Add ammonium chloride to the solution and stir until the salt is dissolved.", "Slowly add ammonia gas to the solution while stirring.", "Continue stirring the solution for several hours.", "Filter the resulting solid and wash it with cold water.", "Dry the solid at room temperature to obtain Chloropentaamminerhodium(III)." ] } | |

CAS 编号 |

13820-95-6 |

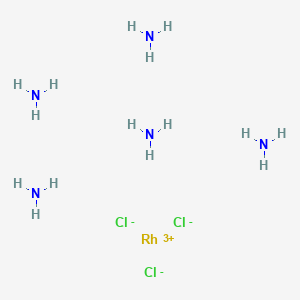

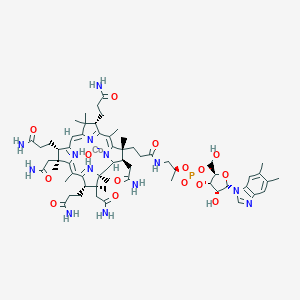

分子式 |

Cl3H15N5Rh |

分子量 |

294.41 g/mol |

IUPAC 名称 |

azane;chlororhodium(2+);dichloride |

InChI |

InChI=1S/3ClH.5H3N.Rh/h3*1H;5*1H3;/q;;;;;;;;+3/p-3 |

InChI 键 |

ICJGGTVWZZBROS-UHFFFAOYSA-K |

SMILES |

N.N.N.N.N.[Cl-].[Cl-].[Cl-].[Rh+3] |

规范 SMILES |

N.N.N.N.N.[Cl-].[Cl-].Cl[Rh+2] |

其他 CAS 编号 |

13820-95-6 |

Pictograms |

Irritant |

同义词 |

chloropentaamminerhodium(III) CPAR |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What insights do isotopic labeling studies provide about the photoaquation of Chloropentaamminerhodium(III)?

A: Studies utilizing ¹⁵N-labeled Chloropentaamminerhodium(III) isomers, specifically cis- and trans-(Rh(NH₃)₄(¹⁵NH₃)Cl)Cl₂, reveal fascinating details about its photochemical behavior [, ]. Upon exposure to light in an acidic solution, the ammonia ligand that is replaced by water originates equally from both axial and equatorial positions. This suggests that the photoaquation process doesn't discriminate between these positions, despite the axial ammonia being statistically less likely to be replaced. Interestingly, this axial/equatorial photoaquation ratio remains consistent across different temperatures, at least up to 37°C [].

Q2: How does chloride influence the photochemistry of Chloropentaamminerhodium(III)?

A: Research indicates that the presence of chloride ions in the solution significantly impacts the photochemical reactions of Chloropentaamminerhodium(III) []. Following the initial photoaquation, where a chloride ion replaces an ammonia ligand, subsequent exposure to light leads to further ammonia scrambling. This scrambling is attributed to a continuous cycle of chloride photoaquation and photoanation, effectively shuffling the ammonia ligands within the complex [].

Q3: Has the impact of neutron irradiation on Chloropentaamminerhodium(III) been investigated?

A: Yes, the effects of neutron irradiation on Chloropentaamminerhodium(III) have been studied, particularly using Chloropentaamminerhodium(III) chloride labeled with ³⁶Cl in the cation []. Interestingly, these studies revealed a high retention of the radioactive ³⁶Cl within the cationic complex after irradiation. This retention suggests that the central Rhodium atom is not extensively activated by the neutron capture process, and the ³⁶Cl largely remains bound []. This contrasts with similar Iridium complexes, where significant bond breaking is observed, highlighting differences in the recoil behavior of these metals.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Dipotassium;2,7,9,14,15,16,17,18-octaoxa-1,8-distibanuidapentacyclo[10.2.1.11,4.15,8.18,11]octadecane-3,6,10,13-tetrone](/img/structure/B81345.png)

![[(Z)-But-2-en-2-yl] dimethyl phosphate](/img/structure/B81359.png)